molecular formula C8H8F3NO2 B1304269 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol CAS No. 344776-71-2

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol

Cat. No.: B1304269
CAS No.: 344776-71-2
M. Wt: 207.15 g/mol
InChI Key: BWSYNBIGBLNASM-UHFFFAOYSA-N
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Description

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluorohydroxyethyl group

Preparation Methods

The synthesis of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol typically involves the reaction of 6-methyl-3-pyridinol with 2,2,2-trifluoroacetaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorohydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol can be compared with similar compounds such as:

Biological Activity

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol, also known by its CAS number 344776-71-2, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a hydroxyl functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol. Key physical properties include:

  • Melting Point: 138-141°C
  • Boiling Point: Predicted at approximately 359°C
  • Density: Approximately 1.430 g/cm³
  • pKa: 6.97 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction between 6-methyl-3-pyridinol and 2,2,2-trifluoroacetaldehyde under controlled conditions. This method allows for the selective introduction of the trifluorohydroxyethyl group at the appropriate position on the pyridine ring .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorohydroxyethyl moiety may facilitate hydrogen bonding with target molecules, potentially influencing their activity and function .

Enzyme Interaction

The compound's structure suggests potential interactions with enzymes involved in metabolic processes. The presence of the hydroxyl group may enhance binding affinity to certain enzyme active sites, although detailed enzymatic studies are still required to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated pyridine derivatives:

StudyFindings
MDPI Study on Pyridine DerivativesInvestigated various methyl-substituted pyridines; some showed significant anticancer activity against breast cancer cell lines .
Benchchem OverviewDiscussed potential applications in medicinal chemistry and biological research .
Chemical Book DataProvided chemical properties and safety information relevant to laboratory handling .

Properties

IUPAC Name

6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-4-2-3-5(13)6(12-4)7(14)8(9,10)11/h2-3,7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSYNBIGBLNASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382427
Record name 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344776-71-2
Record name 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 6-methylpyridin-3-ol (500 mg), trifluoroacetaldehyde methylhemiacetal (715 mg) and potassium carbonate (69 mg) was heated in a microwave reactor at 180° C. for 3 min. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography using 1:1 hexane:ethyl acetate and recrystallized from ethyl acetate and hexane to give 627 mg of 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One

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